molecular formula C10H8F3N3 B13028437 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine

5-Methyl-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B13028437
M. Wt: 227.19 g/mol
InChI Key: GFMHWHFJWSUXKA-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C10H8F3N3. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a trifluoromethyl group and a methyl group on the quinazoline core makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Further reduction can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)quinazolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity and leading to cell death . The pathways involved often include those related to DNA repair and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)quinazolin-4-amine: Lacks the methyl group at the 5-position.

    5-Methylquinazolin-4-amine: Lacks the trifluoromethyl group at the 2-position.

    Quinazolin-4-amine: Lacks both the methyl and trifluoromethyl groups.

Uniqueness

5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

5-methyl-2-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C10H8F3N3/c1-5-3-2-4-6-7(5)8(14)16-9(15-6)10(11,12)13/h2-4H,1H3,(H2,14,15,16)

InChI Key

GFMHWHFJWSUXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N=C2N)C(F)(F)F

Origin of Product

United States

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